1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by its trifluoromethyl group and pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the preparation of the trifluoromethylated benzoyl chloride. This intermediate is then reacted with dimethylaminopyrimidinetrione under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidinetrione derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: In the medical field, 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is being explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its resistance to degradation and chemical stability are advantageous in industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethyl-5-(trifluoromethyl)pyrimidine-2,4-dione: A closely related compound with a similar structure but lacking the benzoyl group.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another trifluoromethylated compound used in trifluoromethylation reactions.
Uniqueness: 1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
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Properties
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c1-18-11(21)9(12(22)19(2)13(18)23)10(20)7-4-3-5-8(6-7)14(15,16)17/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDRIBXTMAMQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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